molecular formula C21H17N5OS B2924384 5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-2-phenyl-1,3-oxazole CAS No. 1031988-87-0

5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-2-phenyl-1,3-oxazole

Cat. No.: B2924384
CAS No.: 1031988-87-0
M. Wt: 387.46
InChI Key: NVGRCYGPMAAZEC-UHFFFAOYSA-N
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Description

“5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-phenyloxazole” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized analogs of quinoxaline, including triazoloquinoxaline derivatives, for their potential as antimicrobial agents. These compounds have demonstrated significant activity against both gram-positive and gram-negative bacteria, as well as fungal organisms. The synthesis of these compounds involves various chemical reactions, aiming to explore their structure-activity relationship and enhance their microbial inhibitory properties. For example, Sharma, Hussain, and Amir (2008) found that certain analogues displayed interesting antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing the compound's potential as a potent antimicrobial agent Sharma, Hussain, & Amir, 2008.

Antitubercular Activity

The synthesis of triazoloquinoxalines has also been directed towards evaluating their antitubercular activity. Sekhar, Rao, and Kumar (2011) developed a series of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines, which were synthesized under solvent-free conditions. These compounds were investigated for their antitubercular activity, with one compound being identified as particularly active, highlighting the potential for these derivatives in antitubercular therapy Sekhar, Rao, & Kumar, 2011.

Anticancer Activity

Research into triazoloquinoxaline derivatives has also extended into the exploration of their anticancer properties. Reddy et al. (2015) designed and synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet the structural requirements essential for anticancer activity. Some of these derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as anticancer agents Reddy et al., 2015.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-phenyloxazole are largely determined by its interactions with various biomolecules. It has been found to exhibit strong in vitro activity against certain bacteria and fungi, suggesting that it interacts with key enzymes or proteins in these organisms

Cellular Effects

In cellular systems, 5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-phenyloxazole has been shown to have significant effects on cell function. For instance, it has been found to induce apoptosis in a dose-dependent manner on certain cell lines

Molecular Mechanism

At the molecular level, 5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-phenyloxazole is believed to exert its effects through various mechanisms. One proposed mechanism is through DNA intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, which can disrupt DNA replication and transcription, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of 5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-phenyloxazole in laboratory settings can change over time. For instance, its cytotoxic effects may increase with prolonged exposure

Properties

IUPAC Name

5-methyl-4-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5OS/c1-13-17(22-20(27-13)15-8-4-3-5-9-15)12-28-21-19-25-24-14(2)26(19)18-11-7-6-10-16(18)23-21/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGRCYGPMAAZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4N5C3=NN=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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